2,6-Difluoro-3-nitrophenol
Overview
Description
2,6-Difluoro-3-nitrophenol is a chemical compound with the molecular formula C6H3F2NO3. It is a yellow crystalline powder with a melting point of 89-91°C and a molecular weight of 187.09 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-nitrophenol typically involves the reaction of 2,6-difluorophenol with nitric acid in the presence of sulfuric acid. This reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the 3-position of the phenol ring . The reaction conditions include maintaining a controlled temperature and using appropriate concentrations of the reactants to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products:
Reduction: 2,6-Difluoro-3-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-3-nitrophenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
- 2,3-Difluoro-6-nitrophenol
- 2,4-Difluoro-3-nitrophenol
- 2,5-Difluoro-3-nitrophenol
Comparison: 2,6-Difluoro-3-nitrophenol is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, and varying degrees of reactivity in substitution and reduction reactions .
Properties
IUPAC Name |
2,6-difluoro-3-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-2-4(9(11)12)5(8)6(3)10/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOGGUIUFJWJSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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